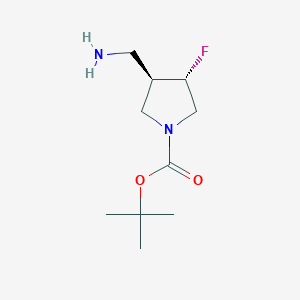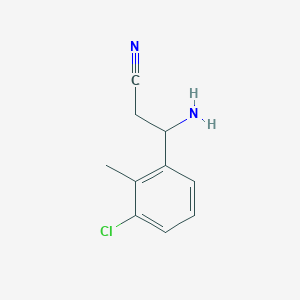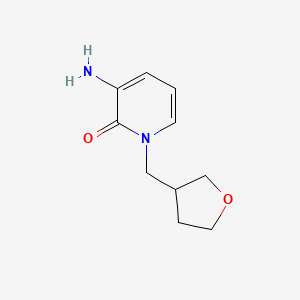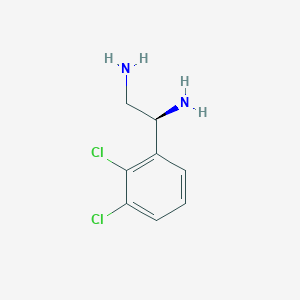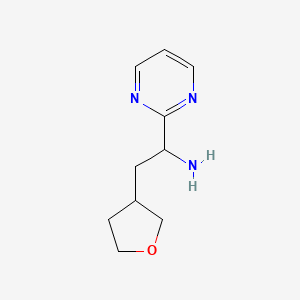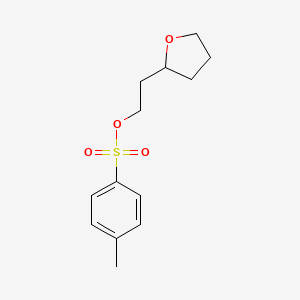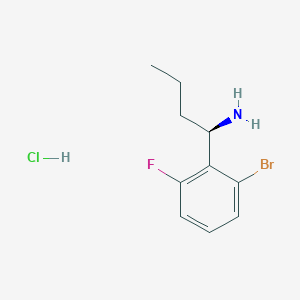
(R)-1-(2-Bromo-6-fluorophenyl)butan-1-amine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(2-Bromo-6-fluorophenyl)butan-1-amine hydrochloride is a chiral amine compound that contains bromine and fluorine substituents on a phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Bromo-6-fluorophenyl)butan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-6-fluorobenzene and ®-butan-1-amine.
Halogenation: The phenyl ring is halogenated to introduce the bromine and fluorine substituents.
Amine Introduction: The amine group is introduced through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(2-Bromo-6-fluorophenyl)butan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine and fluorine substituents can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or halogenating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-1-(2-Bromo-6-fluorophenyl)butan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used to investigate the effects of halogenated amines on biological systems. It can serve as a model compound for studying the interactions of halogenated compounds with enzymes and receptors.
Medicine
In medicine, ®-1-(2-Bromo-6-fluorophenyl)butan-1-amine hydrochloride may have potential therapeutic applications. Its structural features suggest it could be explored as a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering.
Wirkmechanismus
The mechanism of action of ®-1-(2-Bromo-6-fluorophenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-1-(2-Chloro-6-fluorophenyl)butan-1-amine hydrochloride
- ®-1-(2-Bromo-6-chlorophenyl)butan-1-amine hydrochloride
- ®-1-(2-Bromo-6-methylphenyl)butan-1-amine hydrochloride
Uniqueness
®-1-(2-Bromo-6-fluorophenyl)butan-1-amine hydrochloride is unique due to the specific combination of bromine and fluorine substituents on the phenyl ring. This combination imparts distinct chemical and biological properties, making it different from other similar compounds.
Eigenschaften
Molekularformel |
C10H14BrClFN |
|---|---|
Molekulargewicht |
282.58 g/mol |
IUPAC-Name |
(1R)-1-(2-bromo-6-fluorophenyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H13BrFN.ClH/c1-2-4-9(13)10-7(11)5-3-6-8(10)12;/h3,5-6,9H,2,4,13H2,1H3;1H/t9-;/m1./s1 |
InChI-Schlüssel |
XJGAQUOVJWJSJD-SBSPUUFOSA-N |
Isomerische SMILES |
CCC[C@H](C1=C(C=CC=C1Br)F)N.Cl |
Kanonische SMILES |
CCCC(C1=C(C=CC=C1Br)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B15238433.png)

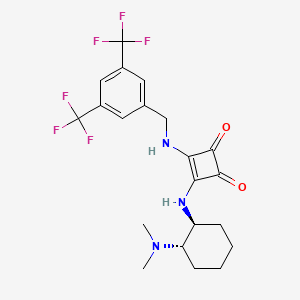
![Tert-butyl5,5-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B15238450.png)

